molecular formula C20H17ClN4OS B2568682 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione CAS No. 892302-14-6

4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione

Cat. No.: B2568682
CAS No.: 892302-14-6
M. Wt: 396.89
InChI Key: LSGPMOWRTRMURN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that features a unique combination of functional groups, including a chlorophenyl group, a methylphenyl group, and an oxadiazole ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship studies.

Medicine

In medicinal chemistry, the compound can serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological properties can be optimized through medicinal chemistry techniques.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique functional groups can impart desirable characteristics to the final products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzhydrazide with an appropriate carboxylic acid derivative under cyclization conditions.

    Synthesis of the tetrahydropyrimidine core: This involves the condensation of the oxadiazole intermediate with a suitable aldehyde and urea or thiourea under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step can be carried out through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydropyrimidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would depend on the specific biological activity being investigated. For example, if the compound exhibits antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydropyrimidine-2-thione lies in its combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-11-3-5-14(6-4-11)18-24-19(26-25-18)16-12(2)22-20(27)23-17(16)13-7-9-15(21)10-8-13/h3-10,17H,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGPMOWRTRMURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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